molecular formula C14H16BrNO3 B1412868 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester CAS No. 2203716-02-1

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B1412868
M. Wt: 326.19 g/mol
InChI Key: DLHXKQZQKVTGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester (5-Br-MECE) is a synthetic compound that has been used in a variety of scientific research applications. It is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE) and has been used to study the physiological and biochemical effects of this enzyme in a variety of organisms. 5-Br-MECE is also used as a tool for studying the mechanism of action of AChE inhibitors and as a tool for designing new inhibitors.

Scientific Research Applications

Synthesis Processes

  • Improved Synthesis of Arbidol Hydrochloride : This compound is a key intermediate in the synthesis of Arbidol Hydrochloride, an antiviral drug. Optimized reaction conditions have been developed to enhance its synthesis yield (Wang Yu-ling, 2011).
  • 6-Bromo-2-Bromomethyl-5-Hydroxy-1-Methyl-Indole-3-Carboxylic Acid Ethyl Ester Synthesis Technology : This research explored optimal synthesis process parameters for a similar compound, emphasizing the importance of precise reaction conditions for efficient production (Huang Bi-rong, 2013).

Brominated Tryptophan Derivatives

  • Brominated Tryptophan Alkaloids from Thorectidae Sponges : Brominated derivatives of tryptophan, such as 6-bromo-1H-indole-3-carboxylic acid methyl ester, have been isolated from marine sponges, indicating their potential in natural product chemistry and bioactive compound research (Segraves & Crews, 2005).

Applications in Medicinal Chemistry

  • Synthesis of Arbidol Mannich Reaction : Used as a raw material in the Mannich reaction of Arbidol hydrochloride, demonstrating its application in the pharmaceutical industry (Liu Zong-lin, 2013).
  • Antiviral Activities of Derivatives : Derivatives of a similar compound have shown promising antiviral activities against human influenza and respiratory syncytial virus, indicating its potential in antiviral drug development (Wang Dun, 2003).

Exploration of Chemical Properties

  • Synthesis of 5-Bromo-5′-Bromomethylpyrromethenes : Demonstrates the versatility of brominated compounds in synthesizing complex structures with potential applications in various chemical industries (Rowold & MacDonald, 1978).

Antimicrobial Applications

  • Antimicrobial Activity of Indole Derivatives : Some derivatives show significant antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Ashok et al., 2015).

properties

IUPAC Name

ethyl 5-bromo-1-(2-methoxyethyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-3-19-14(17)13-9-10-8-11(15)4-5-12(10)16(13)6-7-18-2/h4-5,8-9H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHXKQZQKVTGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CCOC)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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